molecular formula C17H20O6 B104066 Oleacein CAS No. 149183-75-5

Oleacein

Cat. No.: B104066
CAS No.: 149183-75-5
M. Wt: 320.3 g/mol
InChI Key: XLPXUPOZUYGVPD-VMPILDALSA-N
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Mechanism of Action

Oleacein, also known as 3,4-DHPEA-EDA, is a phenolic compound found in olive oil. It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antitumor properties .

Target of Action

This compound primarily targets cells involved in inflammation and cancer. It has shown antitumor activity against multiple myeloma (MM) cells and has been found to have beneficial effects on patients with early-stage chronic lymphocytic leukemia (CLL) . It also targets adipocytes, influencing adipogenesis .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in MM cells . In adipocytes, this compound inhibits lipid accumulation and alters the protein levels of key regulators of adipogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. In cancer cells, it induces cell cycle arrest and apoptosis . In adipocytes, it influences the expression of adipose tissue-specific regulatory elements such as peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FAS), and adiponectin .

Pharmacokinetics

A study has shown that this compound can be detected in rat plasma and various tissues after intake, suggesting it has good bioavailability .

Result of Action

The action of this compound results in several molecular and cellular effects. It can lead to cell cycle arrest and apoptosis in cancer cells , and it can inhibit lipid accumulation and alter the expression of adipogenesis regulators in adipocytes . These effects contribute to its potential health benefits.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in olive oil may enhance its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

Oleacein has been shown to interact with various biomolecules, contributing to its antioxidant activities . It has been found to significantly protect red blood cells from oxidative damage initiated by AAPH and H2O2 . The main protein cross-linker in this process is the dialdehydic form of demethoxycarbonylelenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the proliferation of SH-SY5Y cells by blocking the cell cycle in the S phase and inducing apoptotic cell death . In addition, this compound has been shown to significantly enhance the resistance of Caenorhabditis elegans to oxidative and thermal stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to significantly downregulate lipid-metabolism-related genes and modulate glucose metabolism . Furthermore, this compound has been found to enhance the anti-inflammatory properties in adipocytes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, a significant lifespan extension was observed in Caenorhabditis elegans with an increase of 20% mean lifespan at 5 µg/mL with a hormetic-like dose-dependent effect .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, oral administration of this compound at a dosage of 10 mg/kg body weight for 10 days significantly reduced immobility time in the tail suspension test compared to the LPS-treated group .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to significantly inhibit lipid formation in adipocytes differentiated from both human adipose-derived stem cells and diabetic human adipose-derived stem cells .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its antioxidant activities suggest that it may be distributed within cells and tissues where oxidative stress occurs .

Subcellular Localization

Given its antioxidant properties, it is likely that it is localized in areas of the cell where oxidative stress occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleacein can be synthesized from oleuropein, a secoiridoid glucoside abundant in olive leaves. The synthesis involves a solid acid-catalyzed one-step reaction, which converts oleuropein to this compound. This method is efficient and allows for the recovery and reuse of the catalyst . Another synthetic route involves combining the dialdehydic form of decarboxymethyl elenolic acid with hydroxytyrosol .

Industrial Production Methods: Industrial production of this compound involves extracting it from extra virgin olive oil and olive mill wastewater. The extraction process includes malaxation at specific temperatures and durations to maximize the yield of phenolic compounds, including this compound . The use of response surface methodology has been proposed to optimize the extraction process, ensuring high yields of this compound and other phenolic compounds .

Chemical Reactions Analysis

Types of Reactions: Oleacein undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its strong antioxidant activity, which involves scavenging free radicals and reducing oxidative stress .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxyl groups, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

  • Oleocanthal
  • Hydroxytyrosol
  • Oleuropein

Oleacein stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Oleacein is a rare phenolic compound predominantly found in extra virgin olive oil (EVOO), recognized for its potential health benefits. This article delves into the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties, along with its effects on metabolic processes.

Chemical Structure and Synthesis

This compound is derived from oleuropein, a major phenolic compound in olives. Recent advancements in synthetic methodologies have enabled the efficient conversion of oleuropein to this compound using solid acid catalysts, which has facilitated more extensive research into its biological properties .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress—a contributing factor in various chronic diseases. Studies have shown that this compound can scavenge free radicals and enhance the body's antioxidant defenses, thus protecting cells from damage .

2. Anti-inflammatory Effects

This compound has been demonstrated to reduce inflammation by modulating key inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, which are implicated in chronic inflammatory conditions . In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), consumption of EVOO high in this compound resulted in decreased white blood cell counts through the promotion of apoptosis in leukemic cells .

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against hematological malignancies. It has been shown to induce apoptosis in cancer cells by downregulating survivin, an anti-apoptotic protein . In vitro studies have reported that this compound can inhibit the proliferation of cancer cells and enhance the expression of apoptotic markers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Gene Expression Modulation : this compound influences gene expression related to inflammation and metabolism. For instance, it has been shown to downregulate genes associated with lipid accumulation and inflammation in adipocytes derived from human stem cells .
  • Epigenetic Effects : this compound may also exert epigenetic effects by altering histone acetylation patterns, thereby influencing gene expression related to cancer cell survival and proliferation .
  • Interaction with Signaling Pathways : this compound's interaction with NF-κB signaling pathways has been highlighted as a crucial mechanism for its anti-inflammatory effects .

Clinical Trials on CLL Patients

A notable study investigated the effects of high-oleacein EVOO on patients with CLL. Results indicated a statistically significant reduction in white blood cell counts after three months of dietary intervention. Additionally, improvements in glucose metabolism were observed, suggesting a dual benefit for patients suffering from both leukemia and metabolic dysregulation .

Metabolic Studies

In metabolic studies involving human adipose-derived stem cells (hASCs), this compound treatment led to reduced lipid accumulation and improved inflammatory profiles. This suggests its potential role in managing obesity-related conditions through modulation of adipocyte metabolism .

Summary of Research Findings

Activity Mechanism Study Reference
AntioxidantScavenges free radicals; enhances antioxidant defenses
Anti-inflammatoryInhibits pro-inflammatory cytokines; promotes apoptosis in leukemic cells
AnticancerInduces apoptosis; downregulates survivin
Metabolic RegulationReduces lipid accumulation; improves glucose metabolism

Properties

CAS No.

149183-75-5

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate

InChI

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1

InChI Key

XLPXUPOZUYGVPD-VMPILDALSA-N

SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Isomeric SMILES

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Synonyms

(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester;  [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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